1,2-Dielaidoyl-3-stearoyl-rac-glycerol

Description

Properties

IUPAC Name |

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNHWWNZNIGDAQ-WGSDILPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2410-28-8 | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.5 - 23.5 °C | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol, a mixed triacylglycerol. The information is curated for professionals in research and drug development who require detailed data for experimental design and analysis.

Chemical Identity and Structure

This compound is a triacylglycerol molecule with a glycerol (B35011) backbone. It is esterified with two elaidic acid molecules at the sn-1 and sn-2 positions, and one stearic acid molecule at the sn-3 position.[1][2] Elaidic acid is the trans isomer of oleic acid, a common monounsaturated fatty acid. Stearic acid is a saturated fatty acid. The "rac-" prefix in the name indicates a racemic mixture of the two possible stereoisomers at the central carbon of the glycerol backbone.

The structure of this molecule gives it specific physical and chemical characteristics that are relevant for its use in various research and development applications.

Physicochemical Properties

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₅₇H₁₀₆O₆ | [1] |

| Molecular Weight | 887.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Physical Form | Solid | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

| CAS Number | 93452-41-6 | [1] |

| Synonyms | 1,2-Elaidin-3-Stearin, TG(18:1/18:1/18:0) | [1] |

Experimental Protocols: A General Workflow for Analysis

While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for the extraction, purification, and analysis of triglycerides from a biological or formulated sample can be outlined. This workflow is standard in lipidomics and analytical chemistry.

3.1. Lipid Extraction

The first step is to extract the total lipid content from the sample matrix. The Folch or Bligh-Dyer methods are commonly used for this purpose.

-

Objective: To isolate total lipids from non-lipid components.

-

Methodology:

-

Homogenize the sample in a chloroform/methanol mixture.

-

Add water to induce phase separation.

-

The lower chloroform phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

3.2. Triglyceride Purification

The total lipid extract is a complex mixture. The triglyceride fraction needs to be isolated.

-

Objective: To separate triglycerides from other lipid classes like phospholipids (B1166683) and free fatty acids.

-

Methodology (using Solid Phase Extraction - SPE):

-

Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).

-

Load the total lipid extract onto the cartridge.

-

Wash with solvents of increasing polarity to elute different lipid classes.

-

Elute the neutral lipid fraction, including triglycerides, with a non-polar solvent.

-

3.3. Analysis and Characterization

The purified triglyceride fraction can be analyzed to identify and quantify this compound.

-

Objective: To confirm the identity and determine the quantity of the target molecule.

-

Methodology:

-

High-Performance Liquid Chromatography (HPLC): Used to separate individual triglyceride species. A C18 reversed-phase column is often employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the fatty acid composition. The triglycerides are first transesterified to fatty acid methyl esters (FAMEs) which are then analyzed by GC-MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the position of the fatty acids on the glycerol backbone.

-

Potential Applications in Research and Development

Due to its specific structure, containing both trans-unsaturated and saturated fatty acids, this compound can serve as a standard in various research areas:

-

Lipidomics: As an internal or external standard for the quantification of triglycerides in complex biological samples.

-

Food Science: To study the physical properties of fats and oils, such as crystallization behavior and melting profiles.

-

Drug Delivery: In the formulation of lipid-based drug delivery systems, where the composition of the lipid matrix can influence drug solubility and release kinetics.

This technical guide provides a foundational understanding of the chemical properties of this compound. For specific applications, further experimental validation is recommended.

References

An In-depth Technical Guide to 1,2-Dielaidoyl-3-stearoyl-rac-glycerol: Structure, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dielaidoyl-3-stearoyl-rac-glycerol is a mixed-acid triglyceride containing two elaidic acid moieties and one stearic acid moiety esterified to a glycerol (B35011) backbone. As a specific molecular species of triglyceride, its physical, chemical, and biological properties are of interest to researchers in the fields of lipidomics, food science, and drug delivery. This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of this compound.

Chemical Structure and Properties

This compound is a triacylglycerol with elaidic acid, a trans-monounsaturated fatty acid, at the sn-1 and sn-2 positions, and stearic acid, a saturated fatty acid, at the sn-3 position of the glycerol backbone.[1] The racemic nature of the glycerol backbone indicates a mixture of stereoisomers.

Key Structural Features:

-

Glycerol Backbone: A three-carbon alcohol that forms the foundation of the triglyceride.

-

Elaidic Acid (C18:1, trans-9): An 18-carbon monounsaturated fatty acid with a double bond in the trans configuration at the ninth carbon. The trans configuration results in a more linear structure compared to its cis-isomer, oleic acid.

-

Stearic Acid (C18:0): An 18-carbon saturated fatty acid.

The presence of both saturated and trans-unsaturated fatty acids influences the physical properties of the triglyceride, such as its melting point and packing behavior in lipid bilayers.

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₅₇H₁₀₆O₆ |

| Molecular Weight | 887.45 g/mol |

| Appearance | Solid |

| Solubility | Slightly soluble in chloroform (B151607) and methanol |

Synthesis of this compound

The synthesis of mixed-acid triglycerides with a defined stereochemistry, such as this compound, requires a multi-step process involving the protection and deprotection of the glycerol hydroxyl groups to ensure the specific placement of the fatty acids. Both chemical and enzymatic methods can be employed for the synthesis of structured triglycerides.

General Chemical Synthesis Approach

A common strategy for the stereospecific synthesis of 1,2-diacyl-3-acyl-glycerols involves the following key steps:

-

Protection of the sn-3 hydroxyl group of a glycerol derivative: This allows for the selective acylation of the sn-1 and sn-2 positions.

-

Acylation of the sn-1 and sn-2 positions: The protected glycerol derivative is reacted with an activated form of elaidic acid (e.g., elaidoyl chloride or elaidic anhydride) to form the 1,2-dielaidoyl intermediate.

-

Deprotection of the sn-3 hydroxyl group: The protecting group is removed to expose the free hydroxyl group at the sn-3 position.

-

Acylation of the sn-3 position: The final acylation step is performed using an activated form of stearic acid to yield the target triglyceride.

The synthesis of mixed triglycerides can be achieved through various chemical pathways, often starting from glycerol and the respective fatty acids in the presence of a catalyst.[2] Purification of the final product is typically achieved through crystallization and adsorption chromatography.[3]

General Enzymatic Synthesis Approach

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Lipases, particularly those with 1,3-specificity, are commonly used for the synthesis of structured triglycerides. A two-step enzymatic reaction can be employed:

-

Ethanolysis of a suitable triglyceride source: This step generates 2-monoacylglycerols (2-MAGs).

-

Esterification: The 2-MAG is then esterified with the desired fatty acids at the sn-1 and sn-3 positions.

For the synthesis of this compound, a different enzymatic strategy would be required, potentially involving protection/deprotection steps in combination with lipase-catalyzed reactions.

Experimental Protocols

Materials:

-

Glycerol derivative with a protected sn-3 hydroxyl group

-

Elaidic acid

-

Stearic acid

-

Activating agents (e.g., oxalyl chloride, dicyclohexylcarbodiimide (B1669883) (DCC))

-

Catalysts (e.g., 4-dimethylaminopyridine (B28879) (DMAP))

-

Deprotecting agents

-

Anhydrous solvents (e.g., dichloromethane, hexane, diethyl ether)

-

Chromatography supplies (silica gel, TLC plates)

Generalized Synthesis Workflow:

Caption: Generalized workflow for the chemical synthesis of this compound.

Step-by-Step Generalized Procedure:

-

Preparation of 1,2-Dielaidoyl-sn-glycerol: A suitable sn-3 protected glycerol is dissolved in an anhydrous solvent. An excess of elaidoyl chloride or anhydride (B1165640), along with a catalyst like DMAP, is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then worked up to isolate the protected 1,2-dielaidoyl-glycerol.

-

Deprotection: The protecting group at the sn-3 position is removed using appropriate conditions, yielding 1,2-dielaidoyl-rac-glycerol.

-

Final Acylation: The 1,2-dielaidoyl-rac-glycerol is then acylated with stearoyl chloride or anhydride in the presence of a catalyst to yield the final product.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the pure this compound.

Data Presentation

Characterization of the synthesized this compound is crucial to confirm its structure and purity. The following table summarizes the expected analytical data.

Quantitative Analytical Data:

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the glycerol backbone protons, the olefinic protons of the elaidoyl chains (trans coupling constant), the α-methylene protons adjacent to the carbonyl groups, the methylene (B1212753) chains, and the terminal methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the glycerol backbone carbons, the double bond carbons of the elaidoyl chains, and the various carbons of the fatty acid aliphatic chains. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with fragment ions resulting from the neutral loss of the elaidic and stearic acid chains. |

| FTIR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester groups (~1740 cm⁻¹), C-O stretching, and a distinct peak around 966 cm⁻¹ corresponding to the C-H out-of-plane bending of the trans double bonds of the elaidoyl chains.[4] |

| Purity (by HPLC/GC) | >98% |

Biological Significance and Signaling Pathways

The biological effects of this compound are likely influenced by its constituent fatty acids, particularly elaidic acid, a major trans fatty acid. Trans fatty acids have been associated with various health effects, and their incorporation into cellular lipids can modulate signaling pathways.

Role in Lipid Raft-Mediated Signaling

Recent research has highlighted the role of elaidic acid in modulating cellular signaling through its incorporation into lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules.

Elaidic Acid and EGFR Signaling:

Elaidic acid can be integrated into the plasma membrane, particularly within cholesterol-rich lipid rafts that contain Epidermal Growth Factor Receptors (EGFR). This incorporation can lead to the activation of EGFR signaling pathways, which have been implicated in promoting cancer cell stemness and metastasis.

Caption: Proposed signaling pathway of elaidic acid via lipid raft-mediated EGFR activation.

Elaidic Acid and IL-1R Signaling:

Similarly, elaidic acid can accumulate in lipid rafts and facilitate the activation of the Interleukin-1 Receptor (IL-1R). This leads to the activation of the NF-κB signaling pathway, promoting the expression of senescence-associated secretory phenotype (SASP) factors like IL-1 and IL-8, thereby amplifying cellular senescence and inflammation.

Caption: Proposed signaling pathway of elaidic acid via lipid raft-mediated IL-1R activation.

Conclusion

This compound is a specific mixed-acid triglyceride whose synthesis requires careful control of reaction conditions to achieve the desired stereochemistry. While detailed experimental protocols for this exact molecule are not abundant, established methods for mixed-acid triglyceride synthesis provide a strong foundation for its preparation. The biological activity of this triglyceride is likely dominated by the presence of elaidic acid, which has been shown to modulate important cellular signaling pathways through its incorporation into lipid rafts. Further research is needed to fully elucidate the specific biological roles and the complete physicochemical properties of this compound. This knowledge will be valuable for its potential applications in various scientific and industrial fields, including as a standard for lipid analysis and in the development of structured lipids with specific functionalities.

References

TG(18:1/18:1/18:0) molecular weight and formula

An In-depth Guide to the Molecular Properties of TG(18:1/18:1/18:0)

This technical guide provides a detailed overview of the molecular formula and weight of the triglyceride TG(18:1/18:1/18:0), also known as Dioleoylstearoylglycerol. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics who require precise molecular information for experimental design, data analysis, and modeling.

Introduction to TG(18:1/18:1/18:0)

Triglycerides are esters derived from glycerol (B35011) and three fatty acids. The specific triglyceride TG(18:1/18:1/18:0) is composed of a glycerol backbone esterified with two molecules of oleic acid (18:1) and one molecule of stearic acid (18:0). The notation "18:1" signifies a fatty acid with 18 carbon atoms and one double bond, while "18:0" indicates an 18-carbon saturated fatty acid.

-

Oleic Acid (18:1): A monounsaturated omega-9 fatty acid with the chemical formula C18H34O2.[1][2][3][4]

-

Stearic Acid (18:0): A saturated fatty acid with the chemical formula C18H36O2.[5][6][7]

-

Glycerol: A simple polyol compound with the formula C3H8O3 that forms the backbone of triglycerides.[8][9][10][11][12]

The formation of the triglyceride from these components involves an esterification process where three molecules of water are eliminated.

Molecular Formula and Weight

The molecular properties of TG(18:1/18:1/18:0) are derived from the summation of its constituent parts, accounting for the loss of water molecules during esterification.

Calculation Methodology

The molecular formula is calculated by adding the formulas of two oleic acid molecules, one stearic acid molecule, and one glycerol molecule, followed by the subtraction of three water molecules (H2O).

-

Total Formula of Constituents: (2 * C18H34O2) + (1 * C18H36O2) + (1 * C3H8O3) = C57H112O9

-

Water Molecules Lost: 3 * H2O = H6O3

-

Final Molecular Formula: C57H106O6

Similarly, the molecular weight is calculated by summing the weights of the constituents and subtracting the weight of three water molecules.

-

Total Weight of Constituents: (2 * 282.46 g/mol ) + (1 * 284.48 g/mol ) + (1 * 92.09 g/mol ) = 941.49 g/mol

-

Weight of Water Lost: 3 * 18.015 g/mol = 54.045 g/mol

-

Final Molecular Weight: 887.45 g/mol

Data Summary

The molecular details of TG(18:1/18:1/18:0) and its components are summarized in the table below for easy reference.

| Component | Lipid Notation | Molecular Formula | Molecular Weight ( g/mol ) |

| Oleic Acid | 18:1 | C18H34O2 | 282.46 |

| Stearic Acid | 18:0 | C18H36O2 | 284.48 |

| Glycerol | N/A | C3H8O3 | 92.09 |

| TG(18:1/18:1/18:0) | N/A | C57H106O6 | 887.45 |

Molecular Structure Visualization

To illustrate the molecular architecture of TG(18:1/18:1/18:0), a diagram representing the glycerol backbone and the attached fatty acid chains is provided below. This visualization aids in understanding the spatial arrangement and connectivity of the atoms.

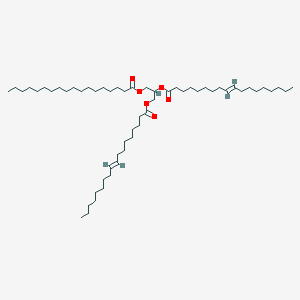

Caption: Molecular structure of TG(18:1/18:1/18:0).

Experimental Protocols

The determination of molecular weight and formula for lipids like TG(18:1/18:1/18:0) typically relies on mass spectrometry.

Key Experiment: High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the mass-to-charge ratio (m/z) of the molecule, from which the exact mass and elemental composition can be deduced.

Methodology:

-

Sample Preparation: A solution of purified TG(18:1/18:1/18:0) is prepared in a suitable organic solvent (e.g., methanol/chloroform mixture). An internal standard may be added for quantification.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for lipid analysis, often forming adducts with ions like Na+ or NH4+.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Data Acquisition: The analyzer measures the m/z values of the ions with high precision (typically to four or five decimal places).

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the triglyceride. The exact mass is used in conjunction with isotopic pattern analysis to confirm the elemental formula (C57H106O6). For example, in positive ion mode, one might observe the [M+Na]+ adduct at a calculated m/z of 910.7835.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Oleic acid - Wikipedia [en.wikipedia.org]

- 3. Oleic Acid [webbook.nist.gov]

- 4. Oleic acid - Wikipedia [sco.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. larodan.com [larodan.com]

- 8. byjus.com [byjus.com]

- 9. Glycerol - Wikipedia [sco.wikipedia.org]

- 10. Glycerol Formula with Solved Examples [unacademy.com]

- 11. acs.org [acs.org]

- 12. Glycerol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

The Role of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dielaidoyl-3-stearoyl-rac-glycerol is a specific triacylglycerol (TAG) of interest in the field of lipidomics. It is characterized by a glycerol (B35011) backbone esterified with two molecules of elaidic acid at the sn-1 and sn-2 positions, and one molecule of stearic acid at the sn-3 position. As a TAG, its primary and most well-understood function is as a storage form of metabolic energy. However, the structural specificity of its fatty acid constituents, particularly the presence of elaidic acid—a trans fatty acid—positions it as a molecule of interest in studies investigating the impact of dietary fats on cellular processes. This guide provides an in-depth overview of the function, analysis, and potential signaling implications of this compound in the context of lipidomics.

Core Function in Lipid Metabolism

The fundamental role of triacylglycerols, including this compound, is to serve as a dense reserve of energy. In times of energy surplus, fatty acids are esterified to a glycerol backbone and stored within lipid droplets in various tissues, most notably adipose tissue and the liver. During periods of increased energy demand, these stored TAGs are hydrolyzed by lipases, releasing free fatty acids that can then undergo β-oxidation to produce ATP.

Beyond its role in energy storage, the hydrolysis of this compound can yield signaling molecules. Specifically, the action of lipases can release 1,2-dielaidoyl-sn-glycerol, a diacylglycerol (DAG). DAGs are critical second messengers in a variety of cellular signaling cascades.

Signaling Pathways

The generation of 1,2-dielaidoyl-sn-glycerol from the hydrolysis of the parent TAG is a key event that links this storage lipid to cellular signaling. Diacylglycerols are potent activators of Protein Kinase C (PKC) isoforms. The activation of PKC initiates a cascade of phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis. The specific impact of the trans fatty acid-containing DAG derived from this compound on PKC signaling is an area of active research, as the stereochemistry of the fatty acyl chains can influence membrane properties and enzyme interactions.

DAG-PKC Signaling Pathway

Data Presentation

Table 1: Illustrative Quantitative Data for a Related Triacylglycerol (TG 18:1/18:1/18:0)

| Biological Matrix | Condition | Concentration (μM) | Study Reference |

|---|---|---|---|

| Human Plasma | Normal | 0.753 ± 0.156 | HMDB0044938 |

| Human Plasma | Upper Limit of Normal | 43.233 ± 9.220 | HMDB0044938 |

Note: The data presented is for 1,2-Dioleoyl-3-stearoyl-rac-glycerol and is intended to be illustrative of the type of quantitative data generated in lipidomics studies. Specific concentrations of this compound are expected to be highly dependent on dietary intake of trans fats.

Experimental Protocols

The analysis of this compound in a biological sample is a multi-step process involving lipid extraction, separation, and detection.

Lipid Extraction

A common and robust method for the extraction of total lipids from biological samples is the Folch method or a modification thereof.

-

Sample Homogenization: The tissue or cell sample is homogenized in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Chromatographic Separation

Due to the complexity of the lipidome, chromatographic separation is essential to isolate TAGs from other lipid classes.

-

Thin-Layer Chromatography (TLC): A simple and effective method for separating lipid classes. The lipid extract is spotted on a silica (B1680970) plate and developed in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). The TAG band can be visualized with a primuline (B81338) spray and scraped for further analysis.

-

High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is amenable to coupling with mass spectrometry. A normal-phase or reverse-phase column can be used. For TAG analysis, a C18 reverse-phase column is common, with a mobile phase gradient of acetonitrile (B52724) and isopropanol.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive method for the identification and quantification of specific lipid species.

-

Ionization: Electrospray ionization (ESI) is typically used for the analysis of TAGs.

-

Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Identification: Identification is based on the accurate mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern (MS/MS). For TAGs, neutral losses of the constituent fatty acids are commonly observed.

-

Quantification: Quantification is achieved by comparing the peak area of the target lipid with that of a known amount of an internal standard (e.g., a deuterated or odd-chain TAG).

Lipidomics Experimental Workflow

Conclusion

This compound serves a primary role in energy storage, a characteristic feature of triacylglycerols. Its significance in lipidomics also extends to its potential role as a precursor for the signaling molecule 1,2-dielaidoyl-sn-glycerol, which can modulate cellular functions through the PKC pathway. The presence of elaidic acid, a trans fatty acid, makes this molecule a subject of interest for research into the metabolic and signaling consequences of dietary trans fat intake. While quantitative data for this specific lipid are sparse, established lipidomics workflows provide a robust framework for its detection and quantification in various biological matrices, enabling further investigation into its precise biological functions and its implications for health and disease.

Physical state and appearance of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol

An In-depth Technical Guide on the Physical State and Appearance of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a mixed-acid triglyceride. The information is intended for researchers, scientists, and professionals in the field of drug development and lipid research.

Physicochemical Properties

This compound is a triacylglycerol containing two elaidic acid molecules at the sn-1 and sn-2 positions and one stearic acid molecule at the sn-3 position of the glycerol (B35011) backbone. At room temperature, it exists as a solid.[1] Due to the presence of different fatty acid chains, it is classified as a mixed-acid triglyceride.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₇H₁₀₆O₆ | [1] |

| Molecular Weight | 887.5 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | Not explicitly stated, typically a white to off-white solid. | |

| Melting Point | A specific melting point is not readily available in the literature. However, as a mixed-acid triglyceride, it is expected to exhibit complex melting behavior with multiple polymorphic forms (α, β', and β), each with its own melting and transition temperatures. The most stable form is likely the β polymorph. | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |

Experimental Protocols

Determination of Thermal Behavior (Melting Point and Polymorphism)

The thermal behavior of mixed-acid triglycerides like this compound is complex and is best characterized using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

2.1.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting and transition temperatures and associated enthalpies.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

A controlled temperature program is applied, for example:

-

Heating from 20°C to 100°C at a rate of 10°C/min to erase thermal history.

-

Cooling from 100°C to -50°C at a rate of 10°C/min to induce crystallization.

-

Heating from -50°C to 100°C at a rate of 5°C/min to observe melting transitions.

-

-

The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are recorded as peaks in the DSC thermogram.

-

2.1.2. Powder X-ray Diffraction (PXRD)

-

Objective: To identify the polymorphic form(s) of the crystalline solid.

-

Methodology:

-

A thin layer of the powdered sample is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, with characteristic peaks at specific 2θ values, is used to identify the crystalline structure (α, β', or β) by comparing the short and long spacings with known values for triglycerides.

-

Synthesis of this compound

The synthesis of an asymmetric triglyceride such as this compound can be achieved through a multi-step chemical process. The following is a generalized protocol.

-

Objective: To synthesize this compound with high purity.

-

Methodology:

-

Protection of Glycerol: Start with a suitable protected glycerol derivative, for example, 1-O-benzyl-rac-glycerol, to allow for selective acylation at the sn-2 and sn-3 positions.

-

First Acylation (Stearoylation): Acylate the free hydroxyl group at the sn-3 position with stearoyl chloride in the presence of a base (e.g., pyridine) to form 1-O-benzyl-3-stearoyl-rac-glycerol.

-

Second Acylation (Elaidoylation): Acylate the remaining free hydroxyl group at the sn-2 position with elaidoyl chloride to yield 1-O-benzyl-2-elaidoyl-3-stearoyl-rac-glycerol.

-

Deprotection: Remove the benzyl (B1604629) protecting group from the sn-1 position, for instance, by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), to give 1-elaidoyl-2-stearoyl-rac-glycerol.

-

Third Acylation (Elaidoylation): Acylate the final free hydroxyl group at the sn-1 position with elaidoyl chloride to obtain the target molecule, this compound.

-

Purification: The final product is purified using techniques such as column chromatography on silica (B1680970) gel to remove any byproducts and unreacted starting materials. The purity is then confirmed by methods like thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

-

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of an asymmetric triglyceride.

Caption: A generalized workflow for the chemical synthesis of this compound.

Triglyceride Metabolism Pathway

While no specific signaling pathways involving this compound have been identified, it would, as a triglyceride, be subject to the general pathways of triglyceride metabolism. The diagram below shows a simplified overview of triglyceride catabolism.

Caption: A simplified diagram of the general catabolic pathway for triglycerides.

Experimental Workflow for In Vitro Triglyceride Analysis

The following workflow outlines a general procedure for the extraction and quantification of triglycerides from a cellular sample, which could be applied in studies investigating the effects of this compound.

References

Commercial Availability and Technical Guide for 1,2-Dielaidoyl-3-stearoyl-rac-glycerol Standard

For researchers, scientists, and drug development professionals, the availability of high-purity analytical standards is paramount for accurate and reproducible results. This technical guide provides an in-depth overview of the commercial availability of the 1,2-Dielaidoyl-3-stearoyl-rac-glycerol standard, along with relevant technical data, experimental protocols, and potential biological significance.

Commercial Availability

This compound, a specific triacylglycerol containing two elaidic acid moieties and one stearic acid moiety, is available from several specialized chemical suppliers. This compound is crucial for studies involving lipid metabolism, particularly those investigating the effects of trans fatty acids.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Cayman Chemical | 26934 | ≥98% | 1 mg, 5 mg, 10 mg, 25 mg | 93452-41-6 |

| Bertin Bioreagent | 26934 | Not Specified | 1 mg, 5 mg, 10 mg, 25 mg | 93452-41-6 |

| Amsbio | T85093-50-MG | Not Specified | 50 mg | Not Specified |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₇H₁₀₆O₆ | --INVALID-LINK-- |

| Molecular Weight | 887.5 g/mol | --INVALID-LINK-- |

| Synonyms | 1,2-Elaidin-3-Stearin, TG(18:1(9E)/18:1(9E)/18:0) | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Solubility | Chloroform (B151607) (slightly soluble), Methanol (slightly soluble) | --INVALID-LINK-- |

Experimental Protocols

While specific experimental protocols for this compound are not widely published, established methods for the analysis of triacylglycerol isomers can be readily adapted. Below is a representative protocol for the analysis of this standard by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

HPLC-MS Method for the Analysis of this compound

This method is designed for the separation and identification of this compound from other lipid species and its potential regioisomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-Phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

Reagents:

-

This compound standard

-

HPLC-grade Acetonitrile

-

HPLC-grade Isopropanol (B130326)

-

HPLC-grade Dichloromethane (B109758)

-

Ammonium formate (B1220265) (for ESI)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in chloroform or a mixture of dichloromethane and isopropanol at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

HPLC Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol

-

Gradient: A linear gradient can be optimized, for example, starting with 60% B, increasing to 80% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions (Positive Ion Mode):

-

Ionization Source: ESI or APCI

-

Capillary Voltage: 3.5 kV (ESI)

-

Source Temperature: 350°C

-

Gas Flow: As per instrument recommendation

-

Scan Mode: Full scan (m/z 300-1200) and product ion scan of the precursor ion [M+NH₄]⁺ (m/z 905.8).

-

Collision Energy: Optimized for fragmentation of the precursor ion to yield characteristic product ions corresponding to the neutral loss of the fatty acid chains.

-

Expected Fragmentation:

The primary fragmentation pathway in MS/MS for triacylglycerols is the neutral loss of the fatty acid chains. For this compound, the expected neutral losses would correspond to elaidic acid (C₁₈H₃₄O₂) and stearic acid (C₁₈H₃₆O₂). The relative abundance of the resulting fragment ions can help in confirming the structure.

Signaling Pathways and Biological Relevance

Direct studies on the signaling pathways of this compound are limited. However, its constituent fatty acid, elaidic acid, is a well-known trans fatty acid with significant biological effects. The incorporation of elaidic acid into cellular lipids can influence membrane fluidity and signaling pathways related to lipid metabolism and inflammation.

The consumption of trans fatty acids like elaidic acid has been linked to adverse effects on cardiovascular health, primarily through the modulation of lipoprotein levels.[1][2][3][4] Elaidic acid has been shown to increase low-density lipoprotein (LDL) cholesterol and decrease high-density lipoprotein (HDL) cholesterol.[1][2][3][4]

The diagram below illustrates a potential logical workflow for investigating the impact of this compound on cellular lipid metabolism, based on the known effects of elaidic acid.

Caption: Experimental workflow for studying the cellular effects of this compound.

The following diagram illustrates the established impact of dietary trans fatty acids, such as elaidic acid, on cholesterol transport and metabolism, which is a likely pathway affected by this compound.

References

- 1. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trans fatty acids – A risk factor for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trans fat is double trouble for heart health - Mayo Clinic [mayoclinic.org]

An In-depth Technical Guide to 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol (CAS Number: 93452-41-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the triacylglycerol 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol, identified by the CAS number 93452-41-6. This document details its chemical and physical properties, its primary applications in research, and discusses its metabolic fate and potential role in cellular signaling pathways. While this specific molecule is predominantly utilized as a lipid standard for analytical purposes, this guide delves into the biological implications of its constituent fatty acids, elaidic acid and stearic acid, to provide a broader context for its use in lipidomics and metabolic research. Experimental workflows for its synthesis and use in lipid analysis are also presented.

Chemical Identity and Physicochemical Properties

This compound is a mixed-acid triacylglycerol (TAG) containing two elaidic acid molecules at the sn-1 and sn-2 positions and one stearic acid molecule at the sn-3 position of the glycerol (B35011) backbone. Elaidic acid is the trans-isomer of oleic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 93452-41-6 |

| Chemical Name | (9E,9'E)-9-octadecenoic acid, 1,1'-[1-[[(1-oxooctadecyl)oxy]methyl]-1,2-ethanediyl] ester |

| Synonyms | 1,2-Elaidin-3-Stearin, TG(18:1(9E)/18:1(9E)/18:0) |

| Molecular Formula | C₅₇H₁₀₆O₆ |

| InChI Key | RYNHWWNZNIGDAQ-WGSDILPMSA-N |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 887.5 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

Biological Context and Metabolism

As a triacylglycerol, this compound serves as a potential energy source and a component of cellular lipid stores. Its metabolic fate follows the general pathways of triacylglycerol digestion and metabolism.

Digestion and Absorption

In the digestive tract, pancreatic lipases hydrolyze triacylglycerols at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol. Therefore, the digestion of this compound would yield elaidic acid, stearic acid, and 2-elaidoyl-glycerol. These components are then absorbed by enterocytes.

Cellular Metabolism

Once absorbed, the fatty acids and monoacylglycerol are re-esterified to form triacylglycerols and packaged into chylomicrons for transport in the lymph and blood. In target tissues, lipoprotein lipase (B570770) releases the fatty acids for uptake.

Elaidic acid, a trans-fatty acid, is metabolized differently than its cis-isomer, oleic acid. Studies on HepG2 cells have shown that elaidic acid can up-regulate proteins involved in cholesterol synthesis and esterification, and lead to remodeling of cellular membranes[2][3]. Diets rich in trans-fatty acids have been shown to cause preferential fat accumulation in the liver[4].

The stearic acid component is a saturated fatty acid that can be either utilized for energy via β-oxidation or incorporated into other lipids.

References

- 1. aocs.org [aocs.org]

- 2. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Elaidic Acid in Synthetic Triglyceride Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of elaidic acid in the preparation and application of synthetic triglyceride standards. Elaidic acid, the principal trans fatty acid found in partially hydrogenated vegetable oils, serves as a critical reference material in lipid analysis, metabolic research, and the development of pharmaceutical products.[1][2] Its distinct physicochemical properties and biological effects necessitate the use of high-purity standards for accurate quantification and elucidation of its metabolic fate and physiological impact.[2][3]

Properties and Applications of Elaidic Acid

Elaidic acid (trans-9-octadecenoic acid) is the trans isomer of oleic acid.[4] This structural difference results in a higher melting point, making it solid at room temperature, a property that aligns it more closely with saturated fatty acids.[3] While its use in commercial food production has declined due to health concerns, elaidic acid remains an indispensable tool in research and analytical laboratories.[2]

Key applications include:

-

Reference Standard in Lipid Analysis: Elaidic acid is widely used as a certified reference material for the accurate identification and quantification of trans fatty acids in food matrices, biological samples, and pharmaceutical formulations.[2]

-

Metabolic Research: Researchers utilize elaidic acid to investigate the effects of trans fats on lipid metabolism, cholesterol regulation, inflammatory pathways, and cell membrane integrity.[2][5][6][7]

-

Drug Development: It serves as a pharmaceutical solvent and is used in the synthesis of other complex organic molecules, aiding in drug formulation and delivery.[1]

-

Synthesis of Triglyceride Standards: Elaidic acid is a key component in the synthesis of specific mixed-acid triglycerides which are not commercially available, allowing for detailed studies of their physicochemical properties like polymorphism.[8][9]

Synthesis of Elaidic Acid-Containing Triglyceride Standards

The synthesis of triglycerides containing elaidic acid is essential for creating standards to study their unique properties. These synthetic routes allow for the precise placement of elaidic acid on the glycerol (B35011) backbone.

A common synthetic approach involves a two-step process:

-

Preparation of 1,3-diglyceride: This initial step involves the reaction of glycerol with a fatty acid (e.g., stearic acid) in the presence of a catalyst like p-toluenesulfonic acid (pTSA) under anhydrous conditions.[8]

-

Acylation to form the triglyceride: The 1,3-diglyceride is then acylated with elaidic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) to yield the final triglyceride.[8]

Purification of the synthesized triglycerides is critical and is often achieved through crystallization and adsorption chromatography to ensure high purity (>99%).[8][9]

Analytical Methodologies for Quantification

Accurate quantification of elaidic acid and its containing triglycerides relies on robust analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent methods.

Gas Chromatography (GC)

GC, particularly after fatty acid methyl ester (FAME) derivatization, is a cornerstone for trans fatty acid analysis.[10][11] The FAMEs are separated using long capillary columns (e.g., 100 meters) which resolve isomers based on chain length, and the position and geometry of the double bonds.[12]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection offers a simple and effective method for determining elaidic acid content.[13] Silver ion chromatography (Ag-HPLC) provides enhanced resolution between cis and trans isomers.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of elaidic acid and the synthesis of elaidic acid-containing triglycerides.

| Parameter | Value | Method | Reference |

| Purity of Synthesized Triglycerides | >99% (except for SES >96%) | GC, HPLC | [8][9] |

| Quantitation Limit (Elaidic Acid) | 0.03 mg/g (in fatty oil) | HPLC with fluorescent derivatization | [10] |

| Linearity Range (Elaidic Acid) | 3-1000 mg/L | RP-HPLC-UV | [13] |

| Recovery of Elaidic Acid | 94.5 - 98.7% | RP-HPLC-UV | [13] |

| Limit of Detection (LOD) - Elaidic Acid | 2.20 µg/mL | GCxGC-TOFMS | [14] |

| Limit of Quantification (LOQ) - Elaidic Acid | 4.38 µg/mL | GCxGC-TOFMS | [14] |

Table 1: Quantitative Analytical Parameters for Elaidic Acid.

| Synthesized Triglyceride | Fatty Acid Composition | Theoretical FAME Mole Ratio (Elaidate/Other) | Observed FAME Mole Ratio |

| SEE | Stearic, Elaidic | 2.000 | 2.014 |

| PEE | Palmitic, Elaidic | 2.000 | 1.984 |

| ESS | Elaidic, Stearic | 0.500 | 0.503 |

| EPP | Elaidic, Palmitic | 0.500 | 0.501 |

Table 2: Purity Assessment of Synthesized Mixed-Acid Triglycerides Containing Elaidic Acid. [8]

Experimental Protocols

Protocol 1: Synthesis of Mixed Diacid Triglycerides Containing Elaidic Acid

This protocol is adapted from the synthesis of palmito- and stearo-elaidic triglycerides.[8]

Step 1: Synthesis of 1,3-Distearin

-

Combine glycerol and stearic acid in the presence of p-toluenesulfonic acid as a catalyst.

-

Maintain anhydrous conditions to prevent hydrolysis of the formed diglyceride.

-

Evaporate the chloroform (B151607) solvent at 35°C under reduced pressure.

-

Purify the resulting 1,3-distearin.

Step 2: Acylation with Elaidic Anhydride

-

Acylate the purified 1,3-distearin with elaidic anhydride.

-

Use 4-dimethylaminopyridine as a catalyst.

-

The reaction yields the triglyceride containing both stearic and elaidic acids.

Step 3: Purification

-

Utilize adsorption chromatography to separate the desired triglyceride from byproducts.

-

Elute fatty acids, mono-, and diglycerides with a benzene/hexane mixture.

-

Elute the triglycerides with benzene.

-

Perform crystallization to achieve high purity of the final product.

Protocol 2: Quantification of Elaidic Acid in Oils and Fats by RP-HPLC-UV

This protocol is based on a validated method for the determination of elaidic acid.[13]

1. Sample Preparation (Spiking for Recovery)

-

Prepare a 0.1% solution of elaidic acid in olive oil by spiking 10 mg of elaidic acid in 10 g of olive oil.

-

Dissolve the mixture in n-hexane and dilute to 100 ml with n-hexane.

2. Chromatographic Conditions

-

Column: Reversed-phase C18

-

Mobile Phase: Acetonitrile/water (80:20, v/v) containing 0.1% acetic acid (Isocratic elution)

-

Detection: UV at 205 nm

3. Analysis

-

Inject the prepared sample solution into the HPLC system.

-

Identify the elaidic acid peak based on the retention time of a pure standard.

-

Quantify the amount of elaidic acid using a calibration curve prepared from standards of known concentrations.

Visualizations

Signaling Pathway: Elaidic Acid's Impact on Hepatic Lipogenesis

Elaidic acid has been shown to influence hepatic lipogenesis by modulating the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipid biosynthesis.[7]

Caption: Influence of Elaidic Acid on the SREBP-1c Signaling Pathway.

Experimental Workflow: GC Analysis of Trans Fatty Acids

The general workflow for analyzing trans fatty acids, including elaidic acid, in a food or biological sample using gas chromatography is outlined below.

Caption: General Workflow for GC-FID Analysis of Fatty Acid Methyl Esters.

References

- 1. nbinno.com [nbinno.com]

- 2. atamankimya.com [atamankimya.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Elaidic acid - Wikipedia [en.wikipedia.org]

- 5. Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. researchgate.net [researchgate.net]

- 10. obrnutafaza.hr [obrnutafaza.hr]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Frontiers | Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]

The Cornerstone of Quantitative Lipidomics: A Technical Guide to Synthetic Lipid Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of synthetic lipid standards in mass spectrometry-based lipid analysis. Accurate and reproducible quantification of lipids is paramount in elucidating their complex roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. This document provides a comprehensive overview of the types of synthetic standards, their applications, detailed experimental protocols, and the visualization of relevant biological pathways.

The Imperative for Standardization in Lipid Mass Spectrometry

Mass spectrometry has emerged as a powerful tool for the comprehensive analysis of the lipidome. However, the inherent complexity of lipid biochemistry and the analytical process itself introduce variability that can compromise the accuracy and reproducibility of quantitative data. Synthetic lipid standards are chemically synthesized lipids of known purity and concentration that are introduced into biological samples to serve as internal benchmarks. Their use is essential for correcting variations that can occur during sample preparation, extraction, and mass spectrometric analysis.[1][2]

The ideal internal standard for mass spectrometry-based lipidomics should be:

-

Chemically and Physically Similar: It should behave like the analyte of interest during extraction and chromatographic separation.[3]

-

Absent from the Sample: The standard should not be naturally present in the biological matrix being analyzed.[3]

-

Clearly Distinguishable: It must generate a signal (e.g., a different mass-to-charge ratio) that does not overlap with the analytes of interest in the mass spectrometer.[3]

-

Commercially Available and Pure: The standard should be readily obtainable in a highly purified form.[1]

Types of Synthetic Lipid Standards

The selection of an appropriate internal standard is a critical step in designing a quantitative lipidomics experiment. The three main classes of synthetic lipid standards used in mass spectrometry are:

-

Stable Isotope-Labeled (SIL) Lipids: These are considered the "gold standard" for accuracy in quantitative lipidomics.[3] In these standards, one or more atoms (typically 2H or 13C) are replaced by their heavy isotopes. SIL standards co-elute with their endogenous counterparts and exhibit nearly identical ionization efficiencies, effectively correcting for matrix effects.[3]

-

Odd-Chain Lipids: These are lipids that contain fatty acid chains with an odd number of carbon atoms, which are rare in most biological systems.[4] They are structurally similar to the more common even-chain lipids and can be used to quantify a broad range of lipid classes.

-

Non-Endogenous Structural Analogs: These are synthetic lipids that are structurally similar to the analytes of interest but are not found in the biological system being studied.

Data Presentation: Properties of Common Synthetic Lipid Standards

For accurate quantification, it is crucial to know the precise properties of the synthetic standards being used. The following tables summarize key quantitative data for representative synthetic lipid standards.

Table 1: Deuterated Ceramide Synthetic Standards

| Mixture Component | Molecular Weight (MW) | Concentration (µg/mL) | Molarity (µM) |

| C16 Ceramide-d7 (d18:1-d7/16:0) | 544.944 | 21.8 | 40 |

| C18 Ceramide-d7 (d18:1-d7/18:0) | 572.997 | 11.5 | 20 |

| C24 Ceramide-d7 (d18:1-d7/24:0) | 650.113 | 26.3 | 40 |

| C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z)) | 655.141 | 13.1 | 20 |

| Data sourced from a commercially available deuterated ceramide standard mixture.[2] |

Table 2: Odd-Chained Lipid Synthetic Standards

| Mixture Component | Molecular Weight (MW) | Concentration (µg/mL) | Molarity (µM) |

| 17:1 Lyso PG (Na Salt) | 518.56 | 13 | 25 |

| 17:1 Lyso PA (NH4 Salt) | 439.524 | 15 | 36 |

| 17:1 Lyso PI (NH4 Salt) | 601.664 | 13 | 22 |

| 17:1 Lyso PS (Na Salt) | 531.552 | 13 | 25 |

| 17:1 Lyso PC | 507.641 | 575 | 1125 |

| 17:1 Lyso PE | 465.568 | 12 | 25 |

| 17:0-17:0 DAG | 596.978 | 300 | 500 |

| 17:0-17:0-17:0 TAG | 849.42 | 1500 | 1750 |

| 12:0 SM (d18:1/12:0) | 646.922 | 650 | 1000 |

| 17:0-14:1 PC | 717.996 | 3775 | 5250 |

| 17:0-14:1 PS (NH4 Salt) | 736.957 | 180 | 250 |

| 17:0-14:1 PG (NH4 Salt) | 723.958 | 90 | 125 |

| 17:0-14:1 PA (NH4 Salt) | 649.879 | 15 | 25 |

| 17:0-14:1 PE | 675.917 | 120 | 175 |

| 17:0-14:1 PI (NH4 Salt) | 812.02 | 200 | 250 |

| 17:0 Chol Ester | 639.089 | 8475 | 13250 |

| Data sourced from a commercially available odd-chained lipid standard mixture.[2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in mass spectrometry-based lipidomics utilizing synthetic lipid standards.

Preparation of Internal Standard Stock Solutions

-

Acquire High-Purity Standards: Obtain certified internal standards from a reputable supplier.

-

Gravimetric Preparation: Accurately weigh a precise amount of the internal standard using an analytical balance.

-

Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol, ethanol, or a chloroform:methanol mixture) to create a concentrated stock solution.

-

Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for the analytical method and expected analyte concentrations.

-

Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[5]

Lipid Extraction from Plasma with Internal Standard Addition (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[5][6][7]

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution.

-

Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

LC-MS/MS Analysis and Quantification

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 or C8 reversed-phase column) to separate the different lipid species.[8][9]

-

Typical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[3]

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 0.1% formic acid and 10 mM ammonium formate.[3]

-

Flow Rate: 0.3 - 0.4 mL/min.[3]

-

Gradient: A typical gradient starts at a low percentage of mobile phase B, which is gradually increased to elute lipids of increasing hydrophobicity.

-

-

Mass Spectrometric Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and data acquisition mode.[5]

-

Ionization Mode: Both positive and negative ion modes are often used to achieve comprehensive lipidome coverage.[9]

-

Data Acquisition: Targeted methods like Multiple Reaction Monitoring (MRM) or untargeted high-resolution full scan acquisitions can be employed.

-

-

Quantification: The concentration of each endogenous lipid is determined by calculating the ratio of its peak area to the peak area of the corresponding internal standard and comparing this ratio to a calibration curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and analytical workflows. The following diagrams were generated using the DOT language and adhere to the specified formatting requirements.

The Sphingolipid Signaling Pathway

Sphingolipids are a class of lipids that play crucial roles in cell signaling and are implicated in numerous diseases.[1][10] The accurate quantification of different sphingolipid species is critical for understanding their function.

Caption: The Sphingolipid Signaling Pathway.

Experimental Workflow for Quantitative Lipidomics

The following diagram illustrates a typical workflow for a quantitative lipidomics experiment, from sample preparation to data analysis.

Caption: A typical experimental workflow for quantitative lipidomics.

Conclusion

The use of synthetic lipid standards is an indispensable component of modern mass spectrometry-based lipidomics. By providing a reliable means of internal calibration, these standards enable the accurate and precise quantification of a wide array of lipid species in complex biological samples. This technical guide has provided an overview of the types of standards available, their key quantitative properties, detailed experimental protocols for their use, and visualizations of relevant biological and analytical workflows. The rigorous application of these principles will continue to advance our understanding of the critical roles lipids play in health and disease, and will be instrumental in the development of new diagnostic and therapeutic strategies.

References

- 1. cusabio.com [cusabio.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 4. scienceopen.com [scienceopen.com]

- 5. benchchem.com [benchchem.com]

- 6. repository.seafdec.org [repository.seafdec.org]

- 7. protocols.io [protocols.io]

- 8. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1,2-dielaidoyl-3-stearoyl-rac-glycerol, a triacylglycerol containing trans-fatty acids, using High-Performance Liquid Chromatography (HPLC). The method described herein is adapted from established protocols for similar triglyceride molecules and is suitable for the quantification and purity assessment of this compound in various matrices. This document includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant biological signaling pathway.

Introduction

This compound is a specific triacylglycerol (TAG) composed of two elaidic acid molecules and one stearic acid molecule attached to a glycerol (B35011) backbone. Elaidic acid is the trans-isomer of oleic acid, and its presence in TAGs is of significant interest in food science, nutrition, and metabolic research due to the physiological effects of trans-fatty acids. Accurate and reliable analytical methods are crucial for the identification and quantification of such specific TAGs.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of lipids, offering high resolution and sensitivity.[1] Reversed-phase HPLC, in particular, is well-suited for the separation of TAGs based on their partition between a nonpolar stationary phase and a polar mobile phase.[2] The retention of TAGs is influenced by their equivalent carbon number (ECN), which considers both the total number of carbon atoms and the number of double bonds in the fatty acyl chains.[2]

Due to the lack of a strong chromophore in triglycerides, detection can be challenging.[3] Universal detectors such as Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are commonly employed for the analysis of lipids as they do not require the analyte to have UV-absorbing properties.[4][5] These detectors are mass-sensitive and provide a response proportional to the amount of analyte present.[4][6]

This application note details an HPLC method coupled with an ELSD or CAD for the analysis of this compound.

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound standard.

-

Dissolve the standard in 10 mL of a suitable solvent mixture, such as methylene (B1212753) chloride/acetonitrile (1:1, v/v), to obtain a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

-

-

Sample Extraction (from a solid or semi-solid matrix):

-

Homogenize the sample.

-

Perform a lipid extraction using a modified Folch or Bligh-Dyer method.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase or a solvent compatible with the initial mobile phase conditions.

-

Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.

-

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.

| Parameter | Recommended Conditions |

| HPLC System | A quaternary or binary HPLC system with a degasser, autosampler, and column oven. |

| Column | Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Methylene Chloride or Dichloromethane |

| Gradient Elution | A gradient program should be optimized to achieve the best separation. A suggested starting point is a linear gradient from 30% B to 70% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10-20 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). |

| ELSD Settings | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow Rate: 1.5 L/min (Nitrogen). These settings should be optimized for the specific instrument and mobile phase. |

| CAD Settings | Follow manufacturer's recommendations for optimization. |

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound.

Table 1: Chromatographic Parameters (Estimated)

| Compound | Expected Retention Time (min) | Resolution (Rs) with similar TAGs |

| This compound | 15 - 25 | > 1.5 |

Note: The exact retention time will depend on the specific HPLC conditions and column used. The presence of trans double bonds in elaidic acid may lead to slightly longer retention times compared to its cis isomer, oleic acid, under typical reversed-phase conditions.

Table 2: Detector Performance Characteristics

| Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range |

| ELSD | ~10-50 ng on column | ~50-150 ng on column | 2-3 orders of magnitude |

| CAD | ~1-5 ng on column | ~5-15 ng on column | >4 orders of magnitude[6] |

Note: LOD and LOQ are estimates and should be experimentally determined for the specific instrumentation and method.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway: Diacylglycerol-Mediated Protein Kinase C Activation

This compound can be hydrolyzed by lipases to produce diacylglycerol (DAG). DAG is a crucial second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in various cellular processes.[7][8]

Caption: Activation of Protein Kinase C (PKC) by diacylglycerol (DAG).

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The use of a reversed-phase C18 column coupled with an ELSD or CAD allows for sensitive and accurate quantification. This protocol is a valuable tool for researchers in the fields of food science, lipidomics, and drug development who are investigating the properties and effects of specific triacylglycerols containing trans-fatty acids. Further method validation should be performed in the user's laboratory to ensure suitability for their specific application.

References

- 1. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 2. 1,2-Dioleoyl-3-stearoyl-rac-glycerol|High-Purity [benchchem.com]

- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. hplc.eu [hplc.eu]

- 7. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Protocol for the Quantification of TG(18:1/18:1/18:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are the primary form of energy storage in animals and are central to lipid metabolism. The specific composition of fatty acids on the glycerol (B35011) backbone of a triglyceride molecule can have significant physiological and pathological implications. TG(18:1/18:1/18:0), a mixed-acid triglyceride containing two oleic acid chains (18:1) and one stearic acid chain (18:0), is a common species found in various biological samples. Accurate and precise quantification of this specific triglyceride is crucial for understanding its role in metabolic diseases, such as obesity, diabetes, and cardiovascular disease, as well as for applications in drug development and nutritional research.[1] This application note provides a detailed protocol for the quantification of TG(18:1/18:1/18:0) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Workflow

The overall workflow for the analysis of TG(18:1/18:1/18:0) involves lipid extraction from the biological matrix, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry.

Caption: Experimental workflow for TG(18:1/18:1/18:0) analysis.

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh-Dyer extraction method is recommended for the extraction of total lipids from plasma or tissue homogenates.

Materials:

-

Methanol

-

Deionized Water

-

Internal Standard: TG(17:0/17:0/17:0)-d5 or other suitable odd-chain or deuterated triglyceride standard.

Procedure:

-

To 100 µL of plasma or tissue homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Add the internal standard to the mixture. The amount should be optimized based on the expected concentration range of the analyte.

-

Vortex the mixture vigorously for 1 minute.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of deionized water and vortex for 1 minute.

-

Centrifuge the sample at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 90:10 acetonitrile:isopropanol).

Liquid Chromatography (LC)

Reversed-phase chromatography is commonly employed for the separation of triglyceride species.

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate |

| Gradient | 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 50°C |

| Injection Vol. | 5 µL |

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).

MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |